(4-Iodophenyl)hydrazine hydroiodide

Description

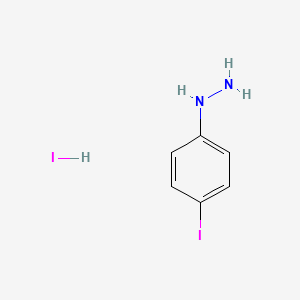

(4-Iodophenyl)hydrazine hydroiodide is a hydrazine derivative with the molecular formula C₆H₇IN₂·HI and an average molecular mass of 234.040 g/mol . It is structurally characterized by a phenyl ring substituted with an iodine atom at the para position and a hydrazine group (-NH-NH₂), stabilized by hydroiodic acid to form the hydroiodide salt. This compound is utilized in organic synthesis, particularly in polymer chemistry and heterocyclic compound preparation, due to the reactivity of its hydrazine moiety and the iodine substituent’s role as a leaving group in coupling reactions .

Properties

IUPAC Name |

(4-iodophenyl)hydrazine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.HI/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULODQYUDEXPHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)I.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Phenylhydrazine undergoes electrophilic iodination using iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite). The iodine substitutes at the para position due to the directing effect of the hydrazine group:

Key Considerations :

Procedure and Optimization

-

Reagent Setup : Phenylhydrazine is dissolved in glacial acetic acid.

-

Iodination : I₂ and NaOCl are added dropwise at 60–70°C.

-

Quenching : The mixture is cooled, and the product is isolated via aqueous workup.

-

Salt Formation : HI is added to precipitate the hydroiodide salt.

Yield : 50–65% (crude), improving to 80% with column chromatography.

Alternative Halogen Exchange Methods

Nucleophilic Aromatic Substitution

4-Bromophenylhydrazine reacts with sodium iodide (NaI) in a polar aprotic solvent (e.g., DMF) under reflux. This method is less favored due to lower yields (30–40%) and side product formation.

Comparative Analysis of Methods

| Parameter | Diazotization-Reduction | Direct Iodination | Halogen Exchange |

|---|---|---|---|

| Starting Material | 4-Iodoaniline | Phenylhydrazine | 4-Bromophenylhydrazine |

| Reagents | NaNO₂, SnCl₂, HI | I₂, NaOCl, HI | NaI, DMF |

| Temperature | 0–5°C (diazotization) | 60–70°C | 100–120°C |

| Yield (Hydroiodide) | 70–85% | 50–65% | 30–40% |

| Purity | ≥97% | 90–95% | 80–85% |

Purification and Characterization

Recrystallization

Ethanol or methanol recrystallization removes unreacted starting materials and by-products.

Analytical Techniques

-

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–7.6 ppm), NH₂ (δ 4.1 ppm).

-

¹³C NMR : Iodine-bearing carbon (δ 95 ppm).

-

-

FT-IR : N-H stretches (3300 cm⁻¹), C-I (550 cm⁻¹).

-

Mass Spectrometry : Molecular ion peak at m/z 263 ([M+H]⁺).

Chemical Reactions Analysis

(4-Iodophenyl)hydrazine hydroiodide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form (4-iodophenyl)hydrazine oxide, which can further react to produce other derivatives.

Reduction: Reduction reactions can lead to the formation of (4-iodophenyl)hydrazine derivatives with different functional groups.

Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: (4-iodophenyl)hydrazine oxide

Reduction: Various hydrazine derivatives

Substitution: Iodinated phenyl derivatives

Scientific Research Applications

(4-Iodophenyl)hydrazine hydroiodide: has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

Medicine: It has demonstrated anti-viral activity against HIV and cytomegalovirus, as well as anticancer properties, making it a candidate for further research in therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Iodophenyl)hydrazine hydroiodide exerts its effects involves binding to nucleic acids and interfering with viral replication. The compound targets specific molecular pathways, leading to the inhibition of viral enzymes and cancer cell proliferation.

Comparison with Similar Compounds

4-Nitrophenylhydrazine Hydrochloride

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : 189.60 g/mol .

- Key Differences: Substituent: The iodine in (4-iodophenyl)hydrazine hydroiodide is replaced by a nitro group (-NO₂) in this derivative. Reactivity: The nitro group is electron-withdrawing, enhancing electrophilic substitution resistance but enabling condensation reactions for hydrazone formation. In contrast, the iodine atom in this compound facilitates aryl-aryl couplings via Sonogashira–Hagihara reactions . Applications: 4-Nitrophenylhydrazine is widely used in derivatizing carbonyl compounds for analytical chemistry, whereas the iodine-substituted variant is more common in materials science (e.g., graphene modification) .

4-Methoxyphenylhydrazine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol .

- Key Differences: Substituent: A methoxy (-OCH₃) group replaces the iodine atom, introducing strong electron-donating effects. Solubility: The methoxy group improves solubility in polar solvents like ethanol and water, whereas the iodine substituent in this compound enhances solubility in organic solvents (e.g., DMF, toluene) . Biological Activity: Methoxy derivatives are common in pharmaceutical intermediates (e.g., antidepressant agents), while iodine-substituted hydrazines are less explored in pharmacology .

1,2-Dimethylhydrazine

- Molecular Formula : C₂H₈N₂

- Molecular Weight : 60.10 g/mol .

- Key Differences: Structure: A simple aliphatic hydrazine without aromatic rings. Applications: Primarily used in rocket propellants and toxicological studies, contrasting with the synthetic utility of aryl hydrazines .

Physicochemical Properties and Spectral Data

Solubility and Stability

Spectroscopic Features

- IR Spectra: this compound: Strong NH stretching bands at 3150–3319 cm⁻¹ and absence of C=O vibrations, consistent with hydrazine tautomers . 4-Nitrophenylhydrazine hydrochloride: Additional NO₂ asymmetric/symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ .

- ¹H-NMR :

This compound

4-Nitrophenylhydrazine Hydrochloride

4-Methoxyphenylhydrazine Hydrochloride

- Pharmaceutical Intermediates : Used in synthesizing indole-based antidepressants (e.g., analogues of imipramine) .

Biological Activity

(4-Iodophenyl)hydrazine hydroiodide is a hydrazine derivative that has garnered attention due to its diverse biological activities. Its structural characteristics, particularly the presence of the iodine atom, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C6H7I2N2 and is characterized by a phenyl ring substituted with an iodine atom and a hydrazine functional group. The presence of iodine enhances its electrophilic properties, making it a candidate for various biochemical interactions.

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways. This inhibition can lead to altered cellular functions, making it useful in studying enzyme mechanisms.

- Formation of Hydrazones : It reacts with carbonyl compounds to form hydrazones, which can modulate biological activity by altering the function of target molecules.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, acting against various pathogens .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Research has indicated that hydrazine derivatives can exhibit significant anticancer effects. For instance, some studies have shown that related compounds inhibit cancer cell proliferation through various pathways .

- Antimicrobial Effects : The compound has been linked to potential antimicrobial activities against bacterial strains, which could be beneficial in developing new antibiotics .

- Biochemical Probes : Its ability to interact with enzymes makes it a valuable tool in biochemical research for studying enzyme mechanisms and cellular processes.

Anticancer Activity

A study on hydrazone derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.113 μM against thyroid cancer cells, indicating strong potential for therapeutic applications .

Antimicrobial Studies

Research into the antimicrobial properties of hydrazine derivatives has revealed that this compound could inhibit the growth of various bacteria. For instance, studies have shown that modifications at the 4-position of the phenyl ring can enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other halogenated hydrazines:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, hydrazone formation |

| (4-Bromophenyl)hydrazine | Moderate | Low | Enzyme inhibition |

| (2-Chlorophenyl)hydrazine | Low | High | Hydrazone formation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Iodophenyl)hydrazine hydroiodide in laboratory settings?

- Methodology : The compound is typically synthesized via diazonium salt intermediates. For example, methyl (4-iodophenyl)hydrazine can be reacted under aqueous conditions with hydrazine hydrate, followed by purification using Soxhlet extraction and vacuum drying . Alternative routes involve condensation reactions with aryl sulfonyl chlorides or coupling reactions (e.g., Sonogashira–Hagihara) for functionalized derivatives. Key steps include maintaining anhydrous conditions for hydrazine derivatives and using amber glassware to prevent light-induced degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Elemental Analysis : Confirm stoichiometry of iodine and nitrogen content.

- Spectroscopy : Use FT-IR to identify N–H and C–I stretches (~3200 cm⁻¹ and ~500 cm⁻¹, respectively) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for hydroiodide salts .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

- Methodology :

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to mitigate hydroscopicity and oxidative decomposition .

- Handling : Avoid contact with transition metals (e.g., Cu, Fe) that catalyze decomposition. Use gloveboxes for air-sensitive steps.

- Stability Testing : Monitor via TGA/DSC to identify decomposition thresholds (~150–200°C) and NMR to track hydrolytic degradation in protic solvents .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity of this compound in catalytic processes?

- Methodology :

- DFT Calculations : Model the activation energy of hydrazine-mediated cycloreversion steps (e.g., in carbonyl–olefin metathesis) to identify rate-limiting steps .

- Molecular Dynamics : Simulate solvent effects on aryl–aryl coupling reactions, focusing on DMF or toluene dispersibility .

- Lattice Energy Analysis : Evaluate hydrogen-bonding networks in crystal structures to predict solid-state stability .

Q. What experimental strategies are effective in studying the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial Assays : Screen derivatives against Candida albicans using microdilution methods (MIC50) and compare cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays .

- Structure-Activity Relationships (SAR) : Modify the thiazole or triazine moieties to enhance selectivity. For example, introduce electron-withdrawing groups (e.g., –NO₂) to improve antifungal potency .

- Metallocomplex Formation : Coordinate with Cu(II) to enhance bioactivity; characterize complexes via UV-Vis and EPR spectroscopy .

Q. What role does this compound play in the development of novel coordination complexes for catalytic applications?

- Methodology :

- Ligand Design : Use the hydrazine moiety as a bidentate ligand for transition metals (e.g., Cu, Ni). Synthesize complexes via reactions with metal halides (e.g., CuCl₂) in ethanol/water mixtures .

- Catalytic Testing : Evaluate hydrogen production from hydrazine decomposition using GC-TCD to quantify H₂ yield. Optimize catalysts (e.g., Ni-Ir/CeO₂) for >95% H₂ selectivity at 50–80°C .

- In Situ Characterization : Employ XAFS or IR spectroscopy to monitor metal-hydrazine interactions during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.